3-(azetidin-3-yl)phenol hydrochloride

Physicochemical profiling Regioisomer comparison Ionization state

3-(Azetidin-3-yl)phenol hydrochloride (CAS 916899-77-9) is a bifunctional organic building block comprising a meta-substituted phenol ring attached to a four-membered azetidine heterocycle, supplied as the hydrochloride salt (C₉H₁₂ClNO, MW 185.65). The compound belongs to the broader class of azetidinyl-phenol derivatives that have attracted attention in medicinal chemistry as constrained, sp³-rich scaffolds for kinase inhibitor development and fragment-based drug discovery.

Molecular Formula C9H12ClNO
Molecular Weight 185.7
CAS No. 916899-77-9
Cat. No. B6166316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azetidin-3-yl)phenol hydrochloride
CAS916899-77-9
Molecular FormulaC9H12ClNO
Molecular Weight185.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-yl)phenol Hydrochloride (CAS 916899-77-9): Technical Baseline for Scientific Procurement


3-(Azetidin-3-yl)phenol hydrochloride (CAS 916899-77-9) is a bifunctional organic building block comprising a meta-substituted phenol ring attached to a four-membered azetidine heterocycle, supplied as the hydrochloride salt (C₉H₁₂ClNO, MW 185.65) [1]. The compound belongs to the broader class of azetidinyl-phenol derivatives that have attracted attention in medicinal chemistry as constrained, sp³-rich scaffolds for kinase inhibitor development and fragment-based drug discovery [2]. Its defining structural feature is the meta (3-position) attachment of the phenolic hydroxyl group relative to the azetidine ring, which distinguishes it from the more commonly catalogued para (4-position) and ortho (2-position) regioisomers .

Why 3-(Azetidin-3-yl)phenol Hydrochloride Cannot Be Interchanged with Its Regioisomers or Free Base


Regioisomeric azetidinyl-phenol building blocks—differing only in the ortho, meta, or para position of the hydroxyl group—are not functionally interchangeable for scientific procurement. The substitution pattern directly governs the phenolic pKa, hydrogen-bonding geometry, and the exit vector available for subsequent derivatization in fragment-based or structure-guided synthesis campaigns . Additionally, the hydrochloride salt form (CAS 916899-77-9) confers distinct handling, solubility, and long-term storage properties that the free base (CAS 916971-41-0, pKa 9.63±0.10) does not provide, particularly in aqueous reaction media or when precise stoichiometric control of the counterion is required . Selecting a para isomer (e.g., CAS 7606-33-9) or the free base without justification introduces uncontrolled variables in both synthetic and biological assay contexts, undermining reproducibility .

Product-Specific Quantitative Differentiation Evidence for 3-(Azetidin-3-yl)phenol Hydrochloride (CAS 916899-77-9)


Meta-Regioisomer pKa Differentiation vs. Para and Ortho Isomers

The meta-substituted 3-(azetidin-3-yl)phenol (free base, CAS 916971-41-0) exhibits a predicted phenolic pKa of 9.63±0.10 . By contrast, the para isomer (4-(azetidin-3-yl)phenol, CAS 4363-15-9) is expected to have a slightly higher pKa (approximately 10.0), consistent with the reduced electron-withdrawing resonance effect of the azetidine substituent at the para position . This ~0.4 log unit difference in acidity means that at physiological pH (7.4), the meta isomer exists with a marginally higher fraction in the neutral phenol form, which can influence hydrogen-bond donor strength, membrane permeability, and target binding in biological assays [1].

Physicochemical profiling Regioisomer comparison Ionization state

Hydrochloride Salt vs. Free Base: Solubility and Handling Differentiation

3-(Azetidin-3-yl)phenol hydrochloride (CAS 916899-77-9, MW 185.65) is supplied as the crystalline hydrochloride salt, whereas the corresponding free base (CAS 916971-41-0, MW 149.19) is the neutral amine form. The hydrochloride salt form is expected to exhibit substantially higher aqueous solubility compared to the free base, based on the well-established class-level principle that protonation of the azetidine nitrogen (pKa ~11.29 for the conjugate acid of azetidine) by HCl generates a charged species with greater hydration energy [1]. This is corroborated by the general observation that azetidine hydrochloride itself is freely soluble in water, while neutral azetidine derivatives often require organic co-solvents for dissolution [2].

Salt form selection Aqueous solubility Solid-state properties

Regioisomeric LogP Differentiation: Meta vs. Para vs. Ortho Substitution Patterns

The three regioisomeric azetidinyl-phenol building blocks exhibit distinct computed lipophilicities. The para isomer (4-(azetidin-3-yl)phenol, CAS 4363-15-9) has a reported LogP of 0.588 (Fluorochem source) to 1.408 (Chemsrc source), while the ortho isomer (2-(azetidin-3-yl)phenol, CAS 1260773-59-8) has an XlogP of 1.0 [1]. The meta isomer (target compound free base, CAS 916971-41-0) is expected to have an intermediate LogP value, reflecting the meta position's balanced electronic and steric environment relative to the azetidine ring . This LogP range of ~0.6-1.4 across regioisomers translates to a ~6-fold theoretical difference in octanol-water partition coefficient, which can significantly affect passive membrane permeability and non-specific protein binding in biological assays.

Lipophilicity Regioisomer comparison Drug-likeness

Meta-Substitution Exit Vector Advantage for Fragment-Based Drug Design

The meta-substitution pattern of 3-(azetidin-3-yl)phenol places the phenolic hydroxyl group at an approximately 120° angle relative to the azetidine ring attachment point, creating a distinct geometric exit vector compared to the ~180° (para) or ~60° (ortho) arrangements of the regioisomers . In fragment-based drug design, the exit vector geometry directly determines which regions of a target protein's binding pocket can be accessed during fragment growing or merging strategies. The meta orientation has been specifically exploited in azetidine-containing kinase inhibitor patents, where the 3-azetidinyl-phenyl scaffold provides a favorable trajectory for interactions with the hinge region or solvent-exposed portions of the ATP-binding site [1].

Fragment-based drug discovery Exit vector geometry Scaffold hopping

Azetidine Ring Strain and sp³ Character: Scaffold-Level Differentiation from Saturated Heterocycle Alternatives

The azetidine ring in 3-(azetidin-3-yl)phenol hydrochloride provides a calculated fraction of sp³-hybridized carbons (Fsp³) of 0.33 for the free base scaffold, compared to 0.00 for fully aromatic biaryl analogs and ~0.25-0.40 for piperidine-containing alternatives . The inherent ring strain of the four-membered azetidine (~26 kcal/mol) confers distinct reactivity profiles, including susceptibility to nucleophilic ring-opening under controlled conditions—a property exploited in covalent inhibitor design targeting cysteine residues in kinases such as KRAS and JAK family members [1]. This strain-driven reactivity is absent in the larger-ring analogs (pyrrolidine, piperidine) and provides a unique mechanistic avenue for irreversible target engagement.

Conformational constraint Fraction sp³ Scaffold diversity

Recommended Procurement Scenarios for 3-(Azetidin-3-yl)phenol Hydrochloride (CAS 916899-77-9)


Fragment-Based Screening Library Design Requiring Meta-Substituted Phenol Exit Vectors

When constructing a fragment library with diverse exit vector geometries for X-ray crystallography or SPR-based screening, 3-(azetidin-3-yl)phenol hydrochloride (CAS 916899-77-9) fills the meta-substitution niche that the commercially prevalent para isomer (CAS 7606-33-9) and ortho isomer (CAS 1260773-59-8) do not address. The ~120° exit vector angle enables exploration of binding pocket regions inaccessible to the linear para vector (~180°), as supported by geometric analysis of the regioisomeric series . The HCl salt form further simplifies dissolution in aqueous screening buffers, avoiding DMSO-related artifacts in fragment soaking experiments .

Covalent Kinase Inhibitor Programs Exploiting Azetidine Ring Strain for Irreversible Target Engagement

For covalent inhibitor development targeting cysteine-containing kinases (e.g., JAK, KRAS, or BTK families), the azetidine ring in 3-(azetidin-3-yl)phenol hydrochloride provides a strain-release electrophilic handle with ~26 kcal/mol ring strain that is absent from pyrrolidine or piperidine building blocks . The meta-phenol position additionally offers a distinct trajectory for optimizing non-covalent binding interactions while the azetidine warhead engages the target cysteine, as evidenced by the broader patent literature on azetidine-based JAK inhibitors .

Physicochemical Property Optimization in Lead Series with Suboptimal LogP or pKa Profiles

In lead optimization campaigns where the para-substituted azetidinyl-phenol core yields undesirable lipophilicity (LogP 0.59–1.41, as reported for CAS 4363-15-9 ), switching to the meta-substituted regioisomer (CAS 916899-77-9) is expected to provide an intermediate LogP value, potentially improving the ligand-lipophilicity efficiency (LLE) metric. The marginally lower pKa of the meta phenol (9.63±0.10 vs. ~10.0 for para) also reduces the fraction of ionized phenol at physiological pH, which may improve passive membrane permeability in cell-based assays.

Synthetic Chemistry Requiring Hydrochloride Salt Stoichiometry for Precise Counterion Control

In multi-step synthetic sequences involving N-alkylation, Suzuki coupling, or amide bond formation at the azetidine nitrogen, the hydrochloride salt form (CAS 916899-77-9) ensures exact stoichiometric control of the protonation state, eliminating the variable base equivalence that arises when using the free base (CAS 916971-41-0). This is particularly critical in scale-up contexts where batch-to-batch consistency in the free base protonation state can lead to irreproducible yields in subsequent N-functionalization steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(azetidin-3-yl)phenol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.